
Dobutamine hydrochloride
Overview
Description
Dobutamine hydrochloride is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute but potentially reversible heart failure, such as that which occurs during cardiac surgery or in cases of septic or cardiogenic shock . It is also used in certain types of cardiac stress tests . This compound works by stimulating the beta-1 adrenergic receptors of the heart, leading to increased myocardial contractility and stroke volume, which results in increased cardiac output .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dobutamine hydrochloride involves several steps. One common method includes the reaction of anisyl acetone with 3,4-dimethoxy phenethylamine in the presence of a catalyst and an acid or acid hydrogenation donor . The reaction is carried out in an organic solvent at a temperature of 30-40°C for 1-5 hours . The intermediate product is then demethylated under the action of a Lewis acid at 10-20°C and subsequently salified in concentrated hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization, filtration, and vacuum drying to obtain this compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: Dobutamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Medical Uses
1. Heart Failure Management
Dobutamine is indicated for the short-term treatment of acute heart failure, especially in cases of cardiogenic shock or during recovery from cardiac surgery. It is particularly useful when cardiac output is insufficient to meet circulatory demands due to depressed myocardial contractility. The drug's positive inotropic effect helps increase stroke volume and cardiac output without significantly increasing systemic vascular resistance .
2. Stress Testing
In cardiology, dobutamine is employed as a pharmacologic agent for stress testing, particularly in patients who are unable to perform physical exercise. It induces a state of increased myocardial oxygen demand, allowing for the assessment of coronary artery disease through echocardiography or nuclear imaging .
3. Off-Label Uses
Dobutamine is also utilized off-label for various conditions:
- Palliative Care: In patients with late-stage heart failure who are not candidates for mechanical support or transplantation, dobutamine can provide symptomatic relief by maintaining systemic blood flow .
- Postoperative Care: Research indicates that dobutamine may help mitigate early postoperative cognitive dysfunction in elderly patients undergoing major surgeries .
- Veterinary Medicine: Dobutamine has applications in veterinary practices, particularly for managing hypotensive states during anesthesia in animals .
Dosage and Administration
The typical dosage of this compound ranges from 2.5 to 10 micrograms per kilogram per minute via continuous intravenous infusion. In some cases, higher doses may be required but should be administered cautiously to avoid exacerbating myocardial ischemia .
Case Studies
Case Study 1: Cardiogenic Shock Management
A study involving patients with cardiogenic shock demonstrated that dobutamine infusion significantly improved cardiac output and organ perfusion compared to standard therapy alone. Patients receiving dobutamine exhibited marked increases in mean arterial pressure and urine output, indicating enhanced renal perfusion .
Case Study 2: Postoperative Cognitive Dysfunction
In a randomized controlled trial, elderly patients who received dobutamine during major surgery experienced lower rates of postoperative cognitive dysfunction compared to those who did not receive the drug. This suggests that dobutamine's hemodynamic support may play a protective role in maintaining cerebral perfusion during critical periods following surgery .
Summary Table of Applications
Application | Indication | Mechanism |
---|---|---|
Acute Heart Failure | Short-term treatment of cardiogenic shock | Increases cardiac contractility |
Stress Testing | Pharmacologic stress test | Induces increased myocardial oxygen demand |
Palliative Care | Symptomatic relief in late-stage heart failure | Maintains systemic blood flow |
Postoperative Care | Mitigates cognitive dysfunction | Improves cerebral perfusion |
Veterinary Medicine | Manages hypotension during anesthesia | Enhances cardiac output |
Mechanism of Action
Dobutamine hydrochloride exerts its effects by directly stimulating the beta-1 adrenergic receptors of the heart . This stimulation leads to increased myocardial contractility and stroke volume, resulting in enhanced cardiac output . The compound has negligible effects on beta-2 or alpha receptors, which minimizes its impact on heart rate and vascular resistance . The primary molecular target is the beta-1 adrenergic receptor, and the pathway involved includes the activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA) .
Comparison with Similar Compounds
Dopamine: Like dobutamine hydrochloride, dopamine is a catecholamine with inotropic effects.
Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic and vasodilatory effects.
Uniqueness of this compound: this compound is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac contractility without significantly affecting heart rate or vascular resistance . This selectivity makes it particularly useful in managing acute heart failure and performing cardiac stress tests .
Biological Activity
Dobutamine hydrochloride is a synthetic catecholamine primarily used as a direct-acting inotropic agent. It is predominantly employed in clinical settings to manage conditions associated with low cardiac output, such as acute heart failure and cardiogenic shock. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant research findings.
Dobutamine primarily exerts its effects through selective stimulation of beta-1 adrenergic receptors in the heart. This results in increased myocardial contractility and stroke volume, which ultimately enhances cardiac output. Unlike other inotropic agents like dopamine, dobutamine does not promote the release of endogenous norepinephrine, which helps to minimize adverse effects such as excessive heart rate increase or vasoconstriction .
Key Mechanisms:
- Beta-1 Receptor Agonism: Increases myocardial contractility.
- Mild Beta-2 Activity: Contributes to vasodilation and reduces systemic vascular resistance (SVR).
- Minimal Alpha Activity: Helps to prevent excessive vasoconstriction .
Pharmacokinetics
Dobutamine has a rapid onset of action, typically within 1 to 2 minutes after intravenous administration. The peak effect may take up to 10 minutes to manifest. Its plasma half-life is approximately 2 minutes, and it is primarily metabolized through catechol methylation and conjugation. The main metabolites excreted in urine are conjugates of dobutamine and 3-O-methyl dobutamine, with the latter being inactive .
Clinical Applications
Dobutamine is indicated for:
- Acute Heart Failure: To improve cardiac output in patients with compromised cardiac function.
- Cardiogenic Shock: To support hemodynamic stability.
- Stress Testing: As a pharmacological agent to simulate exercise-induced stress on the heart .
Table 1: Summary of Clinical Studies on Dobutamine
Stability and Storage
Research indicates that dobutamine maintains stability under acidic conditions but can degrade under high temperatures or exposure to light. For example, degradation studies showed that samples stored at elevated temperatures exhibited significant loss of potency over time. Proper storage conditions are crucial for maintaining the efficacy of dobutamine preparations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing Dobutamine Hydrochloride purity in laboratory settings?
- Methodological Answer: Purity assessment typically involves thin-layer chromatography (TLC) to detect related substances. For TLC, prepare a sample solution (0.10 g in 10 mL methanol) and a diluted standard solution (1:200). Spot 10 µL on silica gel plates, develop with chloroform-methanol-formic acid (78:22:5), and visualize using iodine vapor. Impurity spots should not exceed the standard intensity . UV-Vis spectrophotometry at 280 nm is also used for quantification, with validation per USP monographs requiring ≤0.5% individual impurities .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer: Use engineering controls (e.g., fume hoods) and wear nitrile gloves, safety goggles, and impermeable lab coats to avoid dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is required if dust is generated. Avoid contact with oxidizers, and store in sealed containers at -20°C for long-term stability. Emergency procedures include decontamination with soap/water for skin exposure and immediate medical consultation for ingestion .
Q. How should this compound stock solutions be prepared to ensure stability and solubility?
- Methodological Answer: this compound is soluble in water (20 mg/mL) and DMSO (65 mg/mL). For aqueous solutions, use 5% glucose or 0.9% NaCl as diluents to avoid incompatibility. Adjust pH to 3.3–5.5 using HCl/NaOH. Prepare fresh solutions due to oxidation susceptibility; include sodium metabisulfite (0.2 mg/mL) as an antioxidant .
Q. What are the primary pharmacological targets of this compound, and how are they experimentally validated?
- Methodological Answer: Dobutamine primarily targets β1-adrenergic receptors (β1-AR) to enhance cardiac output. Receptor specificity is validated via radioligand binding assays (e.g., ³H-Dobutamine competition studies) and functional assays measuring cAMP production in cardiomyocytes. Cross-reactivity with α1-AR and β2-AR is minimal (<10% activity compared to β1-AR) .
Q. What are the key physicochemical properties influencing this compound’s experimental applications?
- Methodological Answer: Key properties include a molecular weight of 337.85 g/mol, melting point of 184–186°C, and logP of 4.15, indicating moderate lipophilicity. Its water solubility (59.2 mM) and stability in acidic conditions (pH 2.5–5.5) guide formulation design. Avoid alkaline solutions (e.g., sodium bicarbonate) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in β1-adrenergic receptor selectivity data across different experimental models?
- Methodological Answer: Discrepancies arise from model-specific receptor expression (e.g., transfected cells vs. native cardiomyocytes). Use siRNA knockdown or CRISPR-edited β1-AR/β2-AR cell lines to isolate target effects. Validate via in vivo models (e.g., Tgαq*44 mice) with echocardiography to correlate receptor activity with functional outcomes like cardiac output .
Q. What strategies optimize HPLC-based impurity profiling for this compound synthesis intermediates?
- Methodological Answer: Employ a C18 column with a phosphate buffer (pH 3.0)-acetonitrile gradient (85:15 to 50:50 over 20 min). Detect at 280 nm and validate per ICH guidelines, ensuring linearity (0.05–0.5 mg/mL) and precision (RSD <2%). Quantify using USP reference standards, with forced degradation studies (acid/alkali, oxidation) to identify critical impurities .
Q. How does this compound’s short plasma half-life (2 minutes) impact pharmacokinetic modeling in preclinical studies?
- Methodological Answer: Use continuous IV infusion rather than bolus dosing to maintain steady-state plasma levels. Apply compartmental modeling (e.g., two-compartment model) with first-order elimination. Adjust for species-specific clearance rates; for example, mice require higher doses (1.5–20 mg/kg intraperitoneal) due to rapid metabolism via hepatic methylation .
Q. What experimental approaches validate this compound’s stability under simulated physiological conditions?
- Methodological Answer: Conduct stress testing by incubating solutions at 37°C in PBS (pH 7.4) and human serum. Sample at intervals (0–24 hours) and analyze via LC-MS to quantify degradation products (e.g., deaminated metabolites). Compare with accelerated stability studies (40°C/75% RH) to predict shelf-life .
Q. How can researchers mitigate confounding hemodynamic responses in Dobutamine stress echocardiography protocols?
- Methodological Answer: Pre-treat subjects with β-blockers to control heart rate variability. Use dose escalation (5–40 µg/kg/min) with continuous ECG and blood pressure monitoring. Exclude patients with atrial fibrillation to avoid rapid ventricular response. Pair with speckle-tracking echocardiography to distinguish true inotropic effects from load-dependent changes .
Properties
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKADKWNRWCIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964383 | |
Record name | DL-Dobutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49745-95-1, 52663-81-7 | |
Record name | Dobutamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Dobutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOBUTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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